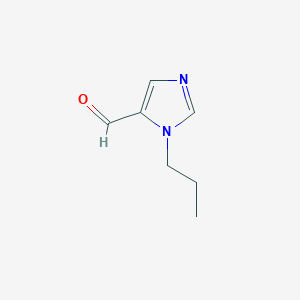

1-propyl-1H-imidazole-5-carbaldehyde

Description

The exact mass of the compound 1-propyl-1H-imidazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-propyl-1H-imidazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-propyl-1H-imidazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNHVLOXIAQFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199192-25-1 | |

| Record name | 1-propyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-propyl-1H-imidazole-5-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde

Introduction

1-Propyl-1H-imidazole-5-carbaldehyde is a valuable heterocyclic building block in the fields of medicinal chemistry and organic synthesis. The imidazole scaffold is a core component of numerous biologically active compounds, and the presence of a reactive carbaldehyde group at the C5 position, along with an N-propyl substituent, provides a versatile handle for further molecular elaboration. This guide offers a comprehensive overview of a reliable and commonly employed synthetic route to this target molecule, intended for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the underlying chemical principles.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The formyl group can be installed onto a pre-existing imidazole ring via an electrophilic formylation reaction. This leads back to the key intermediate, 1-propyl-1H-imidazole. This intermediate, in turn, can be readily synthesized through the direct alkylation of the parent imidazole heterocycle.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Precursor: 1-Propyl-1H-imidazole

The initial stage of the synthesis focuses on the preparation of 1-propyl-1H-imidazole, also known as N-propylimidazole.[1] This is typically achieved through the N-alkylation of imidazole with a suitable propylating agent.

Principle and Rationale: Nucleophilic Substitution

The N-alkylation of imidazole proceeds via a standard nucleophilic substitution (SN2) mechanism. Imidazole itself is an ambident nucleophile, but in the presence of a base, the pyrrole-like nitrogen is deprotonated to form the imidazolate anion. This anion is a potent nucleophile that readily attacks an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane.

-

Choice of Base: A moderately strong base is required to deprotonate imidazole. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used.[2][3] They are effective, inexpensive, and easy to handle. The base neutralizes the hydrohalic acid byproduct, driving the reaction to completion.

-

Choice of Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal.[2][4] These solvents can dissolve the ionic intermediates and reagents but do not participate in hydrogen bonding, which could otherwise solvate and deactivate the nucleophile.

-

Reaction Temperature: The reaction is often heated to increase the rate of substitution, typically in the range of 80°C.[2]

Caption: Mechanism of N-alkylation of imidazole.

Detailed Experimental Protocol: Synthesis of 1-Propyl-1H-imidazole

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq) and potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Reagent Addition: Add 1-bromopropane (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 18-24 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure 1-propyl-1H-imidazole as a light yellow liquid.[1]

Data Summary: 1-Propyl-1H-imidazole

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1] |

| Appearance | Light yellow transparent liquid | [1] |

| Boiling Point | 221.3 ± 9.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| CAS Number | 35203-44-2 | [1] |

Part II: Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde

The final step involves the introduction of a formyl group onto the C5 position of the 1-propyl-1H-imidazole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation on electron-rich heterocycles.[5][6]

Principle and Rationale: The Vilsmeier-Haack Reaction

This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to formylate an activated aromatic or heteroaromatic ring.[7]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]

-

Electrophilic Aromatic Substitution: 1-Propyl-1H-imidazole, being an electron-rich heterocycle, acts as the nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C5 position, which is electronically activated and less sterically hindered compared to the C2 position.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to liberate the final aldehyde product.[6]

The Vilsmeier-Haack reaction is valued for its use of mild and economical reagents to achieve formylation.[5]

Caption: Workflow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flask cooled in an ice bath (0°C) and under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-propyl-1H-imidazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.

-

Workup and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.[8] Stir for an additional 30 minutes to ensure complete hydrolysis of the intermediate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-propyl-1H-imidazole-5-carbaldehyde.

Data Summary: 1-Propyl-1H-imidazole-5-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [9] |

| Molecular Weight | 138.17 g/mol | [9][10] |

| Appearance | Expected to be a liquid or low-melting solid | [11] |

| Boiling Point | 269.4 ± 23.0 °C (Predicted) | [11] |

| SMILES | CCCn1cncc1C=O | [9] |

| CAS Number | 161500-05-6 (for 2-carbaldehyde isomer) | [9][10] |

(Note: Experimental data for the 5-carbaldehyde isomer is less prevalent in public databases than for the 2-carbaldehyde isomer. Predicted values and data from analogous structures are provided for guidance.)

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

1-Bromopropane: A flammable liquid and potential irritant. Avoid inhalation and skin contact.

-

DMF and Acetonitrile: These are flammable solvents with potential health risks upon prolonged exposure. Use in a well-ventilated area.

-

Neutralization: The hydrolysis and neutralization step is exothermic. Perform it slowly and with efficient cooling to control the temperature.

Conclusion

The is reliably achieved through a robust two-step sequence involving N-alkylation of imidazole followed by a Vilsmeier-Haack formylation. This methodology leverages common and well-understood organic reactions, providing an efficient route to a versatile chemical intermediate. The principles discussed herein—from the rationale for reagent selection to the mechanistic underpinnings of each transformation—provide the necessary foundation for the successful execution of this synthesis in a research or drug development setting.

References

- CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Exploring 1-Propyl-1H-Imidazole: Properties and Applications.

- Vilsmeier-Haack Reaction - Organic Chemistry Portal.

- CAS 161500-05-6: 1H-Imidazole-2-carboxaldehyde,1-propyl-(9CI) - Cymit Química S.L.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.

- Vilsmeier-Haack Reaction - Chemistry Steps.

- Vilsmeier-Haack Reaction | NROChemistry.

- (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... - ResearchGate.

- The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC - NIH.

- US5011934A - Process for preparing 1-alkylimidazoles - Google Patents.

- N-Alkylation of imidazoles - University of Otago.

- 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem.

- CAS 161500-05-6 | 1-Propyl-1H-imidazole-2-carbaldehyde | MFCD06740618.

- CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 4. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. CAS 161500-05-6: 1H-Imidazole-2-carboxaldehyde,1-propyl-(9… [cymitquimica.com]

- 10. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

Spectroscopic Data for 1-Propyl-1H-imidazole-5-carbaldehyde: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-propyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted spectroscopic data with empirical data from closely related analogs to offer a robust analytical framework. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. The methodologies for data acquisition and the causal reasoning behind spectral interpretations are detailed to provide field-proven insights for professionals in drug development and scientific research.

Introduction

1-propyl-1H-imidazole-5-carbaldehyde belongs to the class of N-alkylated imidazole carbaldehydes, which are versatile building blocks in organic synthesis. The imidazole moiety is a key structural feature in many biologically active molecules, and the presence of a reactive carbaldehyde group allows for a wide range of chemical transformations. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide aims to serve as a detailed reference for the expected spectroscopic signature of 1-propyl-1H-imidazole-5-carbaldehyde.

Synthesis Methodology: The Vilsmeier-Haack Reaction

A common and efficient method for the formylation of electron-rich heterocycles like N-alkylimidazoles is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation : In a cooled, inert atmosphere, slowly add phosphoryl chloride to an excess of N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.

-

Formylation : To the prepared Vilsmeier reagent, add 1-propyl-1H-imidazole dropwise while maintaining a low temperature. The electron-rich imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

-

Hydrolysis : After the reaction is complete, the intermediate iminium salt is hydrolyzed by the addition of water or an aqueous base to yield the final aldehyde product, 1-propyl-1H-imidazole-5-carbaldehyde.

-

Purification : The crude product is then purified using standard techniques such as column chromatography or distillation.

The choice of a Vilsmeier-Haack reaction is predicated on its reliability for formylating activated aromatic systems and its use of readily available and cost-effective reagents.[1]

Caption: Workflow of the Vilsmeier-Haack formylation for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde.

Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for 1-propyl-1H-imidazole-5-carbaldehyde. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts for 1-propyl-1H-imidazole-5-carbaldehyde are presented in Table 1. The interpretation is based on data from N-alkylated 4-methyl-5-imidazole carbaldehydes, which are structurally very similar.[6][7]

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Propyl-1H-imidazole-5-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.7 - 9.9 | s | - |

| Imidazole-H2 | 7.9 - 8.1 | s | - |

| Imidazole-H4 | 7.5 - 7.7 | s | - |

| N-CH₂- | 4.1 - 4.3 | t | ~7.5 |

| -CH₂- | 1.8 - 2.0 | sextet | ~7.5 |

| -CH₃ | 0.9 - 1.1 | t | ~7.5 |

-

Aldehyde Proton (9.7 - 9.9 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond, thus appearing at a very downfield chemical shift.

-

Imidazole Ring Protons (7.5 - 8.1 ppm): The protons on the imidazole ring are in the aromatic region. The H2 proton is typically the most downfield due to the influence of the adjacent nitrogen atoms.

-

N-Propyl Group Protons (0.9 - 4.3 ppm): The protons of the propyl group will exhibit characteristic splitting patterns. The methylene group attached to the nitrogen (N-CH₂) is the most deshielded of the alkyl protons due to the electronegativity of the nitrogen atom.

Caption: Predicted ¹H NMR chemical shift assignments for 1-propyl-1H-imidazole-5-carbaldehyde.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2, based on general values for similar functional groups.[8][9][10]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Propyl-1H-imidazole-5-carbaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| Imidazole-C2 | 140 - 145 |

| Imidazole-C4 | 135 - 140 |

| Imidazole-C5 | 125 - 130 |

| N-CH₂- | 45 - 50 |

| -CH₂- | 22 - 27 |

| -CH₃ | 10 - 15 |

-

Carbonyl Carbon (185 - 195 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.

-

Imidazole Ring Carbons (125 - 145 ppm): The carbons of the imidazole ring resonate in the aromatic region.

-

N-Propyl Group Carbons (10 - 50 ppm): The chemical shifts of the propyl group carbons are in the aliphatic region, with the carbon directly attached to the nitrogen being the most downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. The predicted mass spectral data is based on general fragmentation patterns of N-alkylimidazoles.[11][12][13]

Table 3: Predicted Mass Spectrometry Data for 1-Propyl-1H-imidazole-5-carbaldehyde

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 138 | Molecular Ion |

| [M-H]⁺ | 137 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 109 | Loss of the formyl group |

| [M-C₃H₇]⁺ | 95 | Loss of the propyl group |

The fragmentation of 1-propyl-1H-imidazole-5-carbaldehyde is expected to involve the loss of the propyl side chain and the formyl group. The molecular ion peak at m/z 138 should be observable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands are listed in Table 4.[14][15][16][17][18]

Table 4: Predicted Infrared (IR) Spectroscopic Data for 1-Propyl-1H-imidazole-5-carbaldehyde

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Strong |

| C=O (aldehyde) | 1710 - 1685 | Strong |

| C=N (imidazole) | 1650 - 1590 | Medium |

| C=C (imidazole) | 1580 - 1450 | Medium |

Key diagnostic peaks include the strong carbonyl stretch of the aldehyde and the C-H stretches for both the aromatic imidazole ring and the aliphatic propyl group.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-propyl-1H-imidazole-5-carbaldehyde. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile of its expected ¹H NMR, ¹³C NMR, MS, and IR spectra. This information is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, aiding in the identification and characterization of this important heterocyclic building block. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.

References

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

-

15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from [Link]

-

Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids - PubMed. (2006, January). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

IR handout.pdf. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. (2019, January 22). Retrieved from [Link]

-

1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Typical Infrared Absorption Frequencies | PDF | Amide | Amine - Scribd. (n.d.). Retrieved from [Link]

-

1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects. (n.d.). Retrieved from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

-

1-Ethyl-1H-imidazole-5-carbaldehyde - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. (2025, November 8). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Retrieved from [Link]

-

Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

1-Ethyl-1H-imidazole-5-carbaldehyde - MySkinRecipes. (n.d.). Retrieved from [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

1-Ethyl-1H-imidazole-2-carbaldehyde - Oakwood Chemical. (n.d.). Retrieved from [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. compoundchem.com [compoundchem.com]

- 11. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. www1.udel.edu [www1.udel.edu]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 18. scribd.com [scribd.com]

An In-Depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde

An Important Note on Isomer Identification: Initial inquiries for "1-propyl-1H-imidazole-5-carbaldehyde" did not yield a corresponding CAS number or significant scientific literature. The available data overwhelmingly pertains to the constitutional isomer, 1-propyl-1H-imidazole-2-carbaldehyde (CAS Number: 161500-05-6) . This guide will, therefore, focus exclusively on the latter, a compound of significant interest in synthetic and medicinal chemistry.

Introduction

1-Propyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. The imidazole core, an electron-rich five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The presence of a reactive carbaldehyde group at the 2-position, coupled with the N-propyl substituent which enhances lipophilicity, makes this molecule a valuable intermediate for the synthesis of a diverse range of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, characterization, and applications, with a focus on practical, field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 1-propyl-1H-imidazole-2-carbaldehyde is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 161500-05-6 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Appearance | Solid | [2] |

| InChI Key | COIFMOLQDBIKOF-UHFFFAOYSA-N | [2] |

| SMILES | CCCn1ccnc1C=O | [2] |

Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde

The following workflow outlines a logical and experimentally sound approach for its preparation.

Caption: A generalized two-step synthetic workflow for the preparation of 1-propyl-1H-imidazole-2-carbaldehyde.

Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of 1-Propyl-1H-imidazole

-

Materials: Imidazole, 1-bromopropane, sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure: a. To a stirred suspension of a strong base like sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise. b. Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation. c. Cool the mixture back to 0 °C and add 1-bromopropane (1.05 equivalents) dropwise. d. Let the reaction warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-propyl-1H-imidazole.

Step 2: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde

-

Materials: 1-Propyl-1H-imidazole, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), anhydrous N,N-dimethylformamide (DMF).

-

Procedure: a. Dissolve 1-propyl-1H-imidazole (1.0 equivalent) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C (a dry ice/acetone bath). c. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. The C2 position of the imidazole ring is selectively deprotonated. d. Stir the resulting solution at -78 °C for 1-2 hours. e. Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture. f. Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. g. Quench the reaction by the addition of saturated aqueous ammonium chloride solution. h. Extract the product with ethyl acetate. i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 1-propyl-1H-imidazole-2-carbaldehyde.

Spectroscopic Characterization

While specific experimental spectra for 1-propyl-1H-imidazole-2-carbaldehyde are not widely published, the expected spectroscopic data can be predicted based on the analysis of similar compounds.[5]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.0 ppm.

-

Imidazole Ring Protons: Two doublets or singlets in the aromatic region, typically between δ 7.0-8.0 ppm.

-

N-Propyl Group Protons:

-

A triplet corresponding to the -CH₂- group attached to the nitrogen (N-CH₂-CH₂-CH₃) around δ 4.0-4.5 ppm.

-

A multiplet (sextet) for the central -CH₂- group (-CH₂-CH₂-CH₃) in the range of δ 1.8-2.2 ppm.

-

A triplet for the terminal methyl group (-CH₃) around δ 0.8-1.2 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 180-190 ppm.

-

Imidazole Ring Carbons: Signals in the aromatic region, with the C2 carbon (attached to the aldehyde) being the most downfield (around δ 145-155 ppm), and the C4 and C5 carbons appearing between δ 120-140 ppm.

-

N-Propyl Group Carbons:

-

N-CH₂ carbon around δ 45-55 ppm.

-

Central -CH₂- carbon around δ 20-30 ppm.

-

Terminal -CH₃ carbon around δ 10-15 ppm.

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=N and C=C Stretches (Imidazole Ring): Multiple bands in the region of 1400-1600 cm⁻¹.

-

C-H Stretches (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 138.17).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the propyl group, the formyl group, or other fragmentation pathways of the imidazole ring.

Reactivity and Applications in Drug Development

The chemical reactivity of 1-propyl-1H-imidazole-2-carbaldehyde is dominated by the aldehyde functional group, which can undergo a wide range of transformations. This makes it a valuable intermediate in the synthesis of various pharmaceutical lead compounds.

Caption: Key reactions of the aldehyde group in 1-propyl-1H-imidazole-2-carbaldehyde and the resulting products.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-propyl-1H-imidazole-2-carboxylic acid, which can be used as a precursor for amides and esters.

-

Reduction: Reduction of the aldehyde with agents like sodium borohydride yields the primary alcohol, (1-propyl-1H-imidazol-2-yl)methanol, a useful intermediate for ether and ester synthesis.

-

Wittig Reaction: Reaction with phosphonium ylides provides a route to various vinyl-substituted imidazoles.

-

Reductive Amination: This is a powerful tool for introducing new amine functionalities by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride. This is a widely used reaction in the synthesis of drug candidates.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel and aldol condensations, to form more complex carbon skeletons.

The imidazole moiety itself is a key pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[6] The N-propyl group can modulate the pharmacokinetic properties of the final molecule, such as its solubility and ability to cross cell membranes. Therefore, 1-propyl-1H-imidazole-2-carbaldehyde is a valuable starting material for generating libraries of novel imidazole-based compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

Hazard Identification:

1-Propyl-1H-imidazole-2-carbaldehyde is classified as a hazardous substance.[7]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Propyl-1H-imidazole-2-carbaldehyde is a key synthetic intermediate with significant potential in medicinal chemistry and drug development. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its aldehyde group allow for the creation of a wide array of more complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, properties, characterization, and applications, offering a valuable resource for researchers in the field. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of versatile building blocks like 1-propyl-1H-imidazole-2-carbaldehyde is set to increase.

References

-

PubChem. 1-Propyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Hoffman Fine Chemicals. CAS 161500-05-6 | 1-Propyl-1H-imidazole-2-carbaldehyde. [Link]

- Google Patents. Process for the preparation of 4-(1-hydroxy-1-methylethyl)

-

MDPI. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

-

Zhang, Q.-G., et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

-

Tron, G. C., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 17(11), 13284-13301. [Link]

-

Pandey, J., et al. A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-277. [Link]

- Google Patents. 4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, 4-(substituted cycloalkylmethyl) imidazol-2-ones and 4-(substituted cycloalkenylmethyl)

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3959-3974. [Link]

- Google Patents. Imidazole derivatives, processes for preparing them and their uses.

-

Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213. [Link]

-

Phillips, J. W., et al. (2017). Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. Journal of Medicinal Chemistry, 60(5), 1838–1847. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-propyl-1H-imidazole-5-carbaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-Propyl-1H-imidazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 1-propyl-1H-imidazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. We delve into the molecule's structural features, offering detailed protocols for its multi-step synthesis, which leverages classical organic reactions, including N-alkylation and Vilsmeier-Haack formylation. The rationale behind these synthetic choices and an analysis of the reaction mechanisms are discussed. Furthermore, this guide outlines the standard analytical techniques for structural elucidation, complete with expected spectral data. Finally, we explore the compound's utility as a versatile building block in drug discovery and materials science, highlighting its role as a key intermediate in the development of complex bioactive molecules. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.

Introduction: The Imidazole Core and Functionalization

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for drug design. 1-Propyl-1H-imidazole-5-carbaldehyde is a derivative that combines this essential heterocyclic core with two key functional groups that dictate its reactivity and utility:

-

The N-Propyl Group: The alkyl chain at the N1 position enhances the molecule's lipophilicity compared to the parent imidazole. This modification is crucial for modulating pharmacokinetic properties such as solubility and membrane permeability in potential drug candidates.[1] The presence of the N-substituent also directs the regioselectivity of subsequent electrophilic substitution reactions on the imidazole ring.

-

The C5-Carbaldehyde Group: The aldehyde functionality at the C5 position is a versatile chemical handle. It serves as an electrophilic site, readily participating in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity.[2] This makes the compound an invaluable intermediate for synthesizing a diverse library of derivatives for biological screening.

The strategic placement of these groups makes 1-propyl-1H-imidazole-5-carbaldehyde a valuable precursor for creating targeted molecules in oncology, infectious disease, and cardiovascular research.[3][4]

Synthesis and Mechanistic Rationale

The synthesis of 1-propyl-1H-imidazole-5-carbaldehyde is logically approached as a two-step process starting from the commercially available imidazole. This strategy involves first installing the alkyl group at the nitrogen, followed by the regioselective introduction of the formyl group onto the electron-rich imidazole ring.

Step 1: N-Alkylation of Imidazole

The initial step is the N-alkylation of the imidazole ring to produce 1-propyl-1H-imidazole. This is a standard nucleophilic substitution reaction where the imidazole anion acts as the nucleophile.

-

Causality of Experimental Choices: A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is sufficient to deprotonate one of the imidazole nitrogens, forming the imidazolate anion.[5][6] This anion is a potent nucleophile that readily attacks an alkyl halide, such as 1-bromopropane. Acetonitrile is often chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophilicity of the anion.[6] Heating the reaction accelerates the rate to ensure completion within a reasonable timeframe.

Step 2: Vilsmeier-Haack Formylation

The second step involves the formylation of 1-propyl-1H-imidazole to introduce the aldehyde group. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]

-

Mechanistic Insight: The reaction proceeds via the formation of the "Vilsmeier reagent," a chlorodimethyliminium ion, from the reaction of a formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This iminium ion is a weak electrophile, perfectly suited to react with the activated imidazole ring.[8] The N-propyl group is an electron-donating group, which activates the imidazole ring towards electrophilic substitution. The substitution occurs preferentially at the C5 position due to a combination of electronic and steric effects, leading to the desired product. The reaction is completed by a hydrolysis workup, which converts the intermediate iminium salt into the final aldehyde.[7]

Experimental Protocol: Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde

Part A: Synthesis of 1-Propyl-1H-imidazole

-

To a stirred suspension of imidazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 mL/g of imidazole), add 1-bromopropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by TLC.[6]

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure 1-propyl-1H-imidazole.

Part B: Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde (Vilsmeier-Haack Reaction)

-

In a separate flask, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the chilled DMF, maintaining the temperature below 10°C. Stir for 30 minutes to pre-form the Vilsmeier reagent.[9]

-

Add the 1-propyl-1H-imidazole (1.0 eq) from Part A to the Vilsmeier reagent dropwise, ensuring the temperature remains controlled.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution to a pH of 8-9 with a saturated sodium hydroxide or sodium carbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-propyl-1H-imidazole-5-carbaldehyde as the final product.

Caption: Synthetic workflow for 1-propyl-1H-imidazole-5-carbaldehyde.

Structural Elucidation and Physicochemical Properties

Confirmation of the molecular structure of 1-propyl-1H-imidazole-5-carbaldehyde is achieved through a combination of spectroscopic methods. Each technique provides specific information about the different parts of the molecule.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₁₀N₂O | [10] |

| Molecular Weight | 138.17 g/mol | [10] |

| IUPAC Name | 1-propyl-1H-imidazole-5-carbaldehyde | |

| Appearance | Expected to be a solid or high-boiling liquid | (for isomer) |

| CAS Number | Note: Data for the C5-isomer is sparse. The C2-isomer is 161500-05-6. | [10][11] |

Table 1: Key Physicochemical Properties.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | ~9.5-10.0 ppm (s, 1H): Aldehyde proton (-CHO).~7.5-8.0 ppm (s, 1H): Imidazole ring proton at C2.~7.0-7.5 ppm (s, 1H): Imidazole ring proton at C4.~3.9-4.2 ppm (t, 2H): Methylene protons of the propyl group adjacent to the nitrogen (-N-CH₂-).~1.7-2.0 ppm (m, 2H): Methylene protons of the central part of the propyl group (-CH₂-CH₂-CH₃).~0.8-1.1 ppm (t, 3H): Methyl protons of the propyl group (-CH₃). |

| ¹³C NMR | ~180-190 ppm: Aldehyde carbonyl carbon.~140-150 ppm: Imidazole ring carbons (C2, C4).~120-130 ppm: Imidazole ring carbon (C5).~45-55 ppm: Propyl methylene carbon attached to nitrogen.~20-30 ppm: Central propyl methylene carbon.~10-15 ppm: Propyl methyl carbon. |

| IR Spectroscopy | ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde.~1680-1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.~1500-1600 cm⁻¹: C=N and C=C stretching of the imidazole ring.~2900-3000 cm⁻¹: C-H stretching of the propyl group. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 138.08. This corresponds to the exact mass of the C₇H₁₀N₂O formula. Fragmentation patterns would show losses corresponding to the propyl and aldehyde groups. |

Table 2: Expected Spectroscopic Data for Structural Confirmation.

-

Self-Validating System: The combined data from these techniques provides a robust confirmation of the structure. For instance, the presence of the aldehyde proton in the ¹H NMR, the carbonyl stretch in the IR, and the aldehyde carbon in the ¹³C NMR all corroborate the successful formylation. Similarly, the characteristic triplet-multiplet-triplet pattern in the ¹H NMR confirms the propyl chain, which is further supported by the three distinct aliphatic carbon signals in the ¹³C NMR.

Applications in Research and Development

1-Propyl-1H-imidazole-5-carbaldehyde is not typically an end-product but rather a crucial intermediate for creating more elaborate molecules with potential therapeutic value.

-

Scaffold for Drug Discovery: The aldehyde group is a key functional group for derivatization. It can be converted into amines, alcohols, acids, or used to link the imidazole core to other pharmacophores through reactions like Schiff base formation followed by reduction.[12] This allows for the systematic exploration of the chemical space around the imidazole scaffold to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Precursor to Bioactive Compounds: Imidazole-based compounds have demonstrated a wide range of biological activities, including anticancer, antifungal, and antihypertensive properties.[3][13] For example, substituted imidazole aldehydes are key intermediates in the synthesis of angiotensin II receptor antagonists like Losartan, which are used to treat high blood pressure.[3][14] While the specific isomer may vary, the synthetic principles and the utility of the imidazole aldehyde core remain highly relevant.

-

Materials Science: N-alkylated imidazoles are precursors to ionic liquids, which are valued as environmentally benign solvents and catalysts in chemical synthesis.[1] The functional aldehyde group offers a site for polymerization or grafting onto surfaces to create functional materials.

Caption: Role as a building block in a drug discovery workflow.

Conclusion

1-Propyl-1H-imidazole-5-carbaldehyde is a molecule of significant synthetic value, characterized by a stable heterocyclic core and two strategically placed functional groups. Its synthesis is reliably achieved through established organic reactions, and its structure can be unequivocally confirmed using standard spectroscopic methods. The true value of this compound lies in its role as a versatile intermediate, providing a gateway to a vast array of more complex molecules with potential applications in pharmacology and materials science. This guide has provided the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this potent chemical building block in their scientific endeavors.

References

-

PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]

- Google Patents. Process for preparing 1-alkylimidazoles (US5011934A).

-

Chinese Journal of Applied Chemistry. N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Available from: [Link]

-

Reddit. This is why selective N-alkylation of imidazoles is difficult. Available from: [Link]

-

ResearchGate. (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C.... Available from: [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

PubChem. 1-Propyl-1H-imidazole-2-carbaldehyde. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development. Available from: [Link]

-

PubChem. 1-methyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

-

ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]

-

CAS Common Chemistry. 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 161500-05-6: 1H-Imidazole-2-carboxaldehyde,1-propyl-(9… [cymitquimica.com]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

A Theoretical and Computational Blueprint for the Drug Discovery Potential of 1-propyl-1H-imidazole-5-carbaldehyde

This technical guide provides a comprehensive theoretical framework for the investigation of 1-propyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies to predict its physicochemical properties, spectroscopic signatures, and interactions with biological targets. Given the nascent stage of research on this specific molecule, this guide establishes a predictive blueprint, drawing upon established principles and data from analogous imidazole derivatives to illuminate a path for future experimental validation.

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological macromolecules like enzymes and receptors.[3] The derivatization of the imidazole core, such as by the introduction of a carbaldehyde group, offers a rich scaffold for developing novel therapeutic agents with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5]

1-propyl-1H-imidazole-5-carbaldehyde (PubChem CID: 10240870) represents an under-explored molecule within this class.[6] The presence of the N-propyl group enhances its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, while the reactive carbaldehyde at the 5-position serves as a critical anchor for both biological interactions and further synthetic modifications. This guide details the theoretical studies necessary to unlock its therapeutic potential.

Synthesis Strategy: A Proposed Pathway

A proposed two-step synthesis is outlined below:

Step 1: N-propylation of 1H-imidazole-5-carbaldehyde. 1H-imidazole-5-carbaldehyde (or its tautomer, 1H-imidazole-4-carbaldehyde) serves as the starting material. This can be reacted with a propylating agent, such as 1-bromopropane or propyl iodide, in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) and an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at a moderately elevated temperature to drive the reaction to completion.

Step 2: Purification. Following the reaction, the mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate 1-propyl-1H-imidazole-5-carbaldehyde.

Caption: Proposed workflow for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde.

Theoretical Characterization: A DFT-Based Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting the structural, electronic, and spectroscopic properties of molecules with high accuracy.[8][9] This section outlines a comprehensive DFT protocol for characterizing 1-propyl-1H-imidazole-5-carbaldehyde.

Computational Protocol

A standard DFT protocol for a molecule of this nature would involve the following steps:

-

Structure Optimization: The initial 3D structure of 1-propyl-1H-imidazole-5-carbaldehyde is built and subjected to geometry optimization. The B3LYP functional with a 6-311G(d,p) basis set is a widely accepted and robust combination for such organic molecules, providing a good balance between accuracy and computational cost.[8]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies validates the structure. These calculations also yield predicted infrared (IR) and Raman spectra.

-

Spectroscopic Prediction:

-

NMR: Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the magnetic shielding tensors, which are then converted into predicted ¹H and ¹³C NMR chemical shifts.

-

UV-Vis: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, providing insights into the molecule's electronic transitions.[8]

-

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[9]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution, identifying electrophilic and nucleophilic sites within the molecule.

-

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted data for 1-propyl-1H-imidazole-5-carbaldehyde based on DFT calculations and data from analogous compounds.

| Property | Predicted Value/Characteristic | Significance in Drug Development |

| Molecular Formula | C₇H₁₀N₂O | Defines the elemental composition. |

| Molecular Weight | 138.17 g/mol | Influences diffusion and transport properties.[10] |

| XlogP (predicted) | 0.6 | Indicates a degree of lipophilicity, affecting solubility and membrane permeability.[6] |

| ¹H NMR | Aldehyde proton (~9.5-10.0 ppm), Imidazole ring protons (~7.0-8.0 ppm), Propyl chain protons (~0.9-4.0 ppm) | Confirms the presence of key functional groups and the overall structure. |

| ¹³C NMR | Carbonyl carbon (~180-190 ppm), Imidazole ring carbons (~120-150 ppm), Propyl chain carbons (~10-60 ppm) | Provides a carbon framework map of the molecule. |

| IR Spectroscopy | C=O stretch (~1680-1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹) | Identifies key functional groups. |

| HOMO-LUMO Gap | ~4-5 eV (Estimated) | A smaller gap suggests higher reactivity, which can be crucial for covalent inhibitors or prodrug activation. |

Molecular Docking: Probing Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This is instrumental in identifying potential biological targets and understanding the mechanism of action.

Target Selection

Based on the known biological activities of imidazole-5-carbaldehyde derivatives, a relevant protein target for initial screening would be a microbial enzyme. For instance, thiosemicarbazones derived from imidazole-5-carbaldehydes have shown antimicrobial and antifungal activity.[1][4] Therefore, a key enzyme in a fungal or bacterial metabolic pathway, such as dihydrofolate reductase (DHFR), could be a plausible target.

Molecular Docking Workflow

The following protocol outlines a typical molecular docking study:

-

Protein and Ligand Preparation:

-

The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed.

-

Polar hydrogens and appropriate charges are added to the protein.

-

The 3D structure of 1-propyl-1H-imidazole-5-carbaldehyde is prepared, ensuring correct bond orders and protonation states.

-

-

Binding Site Definition: The active site of the enzyme is defined, typically based on the location of the native ligand in the crystal structure or through binding site prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD, or Glide) is used to sample a large number of possible conformations (poses) of the ligand within the defined binding site.[11][13]

-

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Caption: A generalized workflow for a molecular docking study.

A successful docking result would show 1-propyl-1H-imidazole-5-carbaldehyde fitting snugly into the active site, with the carbaldehyde oxygen and imidazole nitrogens potentially forming key hydrogen bonds with active site residues, and the propyl group engaging in hydrophobic interactions.

Conclusion and Future Directions

This guide presents a comprehensive theoretical framework for the initial assessment of 1-propyl-1H-imidazole-5-carbaldehyde as a potential drug candidate. The outlined DFT and molecular docking studies provide a robust, cost-effective, and rapid means to predict its key properties and biological interaction potential. The results from these computational studies will be invaluable for guiding subsequent experimental work, including targeted synthesis, spectroscopic characterization, and in vitro biological assays. The convergence of these theoretical predictions and experimental validations will ultimately determine the therapeutic promise of this intriguing imidazole derivative.

References

-

Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Available from: [Link]

-

Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. Available from: [Link]

-

ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

-

KBbox. (n.d.). Small Molecule Docking. Available from: [Link]

-

RCSBProteinDataBank. (2023). Python For Cheminformatics-Driven Molecular Docking: A Molecular Docking Workflow. YouTube. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(43), 30477-30491. Available from: [Link]

-

ResearchGate. (n.d.). DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Available from: [Link]

-

ResearchGate. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. Available from: [Link]

-

Al-Hamdani, A. A., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules, 27(19), 6296. Available from: [Link]

-

ResearchGate. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Available from: [Link]

-

de Oliveira, C. S., et al. (2013). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. International Journal of Molecular Sciences, 14(1), 1985-2003. Available from: [Link]

-

Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available from: [Link]

-

Karakuş, S., et al. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega, 9(16), 18011-18025. Available from: [Link]

-

Sharma, A., Kumar, V., & Singh, P. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 1-11. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

-

PubChemLite. (n.d.). 1-propyl-1h-imidazole-5-carbaldehyde (C7H10N2O). Available from: [Link]

-

PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. Available from: [Link]

-

Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 28(2), 859-865. Available from: [Link]

- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

-

PubChem. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

- 1. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 6. PubChemLite - 1-propyl-1h-imidazole-5-carbaldehyde (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking | MDPI [mdpi.com]

- 13. KBbox: Methods [kbbox.h-its.org]

An In-depth Technical Guide to the Physical Characteristics of 1-Propyl-1H-imidazole-5-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 1-propyl-1H-imidazole-5-carbaldehyde. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data, computational predictions, and expert analysis. Due to the limited availability of experimental data for this specific regioisomer, this guide employs a comparative approach, leveraging data from closely related analogs to provide a robust and scientifically grounded overview. We will delve into the compound's structural identification, predicted physicochemical properties, hypothetical analytical characterization, a plausible synthetic pathway, and essential safety considerations.

Introduction and Structural Elucidation

1-propyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring a five-membered imidazole ring, which is fundamental to numerous biological molecules and pharmaceutical agents. The structure is characterized by a propyl group substituted at the N-1 position and a carbaldehyde (formyl) group at the C-5 position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for intermolecular interactions, making it a molecule of interest for synthetic and medicinal chemistry.

The presence of the aldehyde group offers a reactive handle for various chemical transformations, such as reductive amination, oxidation, and condensation reactions, enabling its use as a versatile building block in the synthesis of more complex molecules.[1] The N-propyl group, in contrast, modulates the compound's lipophilicity, which can significantly influence its solubility in organic solvents and its pharmacokinetic profile in potential drug candidates.[2][3]

It is critical to distinguish this compound from its isomers, particularly 1-propyl-1H-imidazole-2-carbaldehyde and 1-propyl-1H-imidazole-4-carbaldehyde, as the position of the aldehyde group dramatically affects the electronic properties and reactivity of the imidazole ring. This guide focuses exclusively on the 5-carbaldehyde isomer.

Molecular Identifiers

Precise identification is paramount for regulatory compliance, database searches, and procurement. While a dedicated CAS number for this specific isomer is not prominently indexed in major chemical databases, its structure can be unequivocally defined by the following identifiers.

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [5] |

| IUPAC Name | 1-propyl-1H-imidazole-5-carbaldehyde | N/A |

| SMILES | CCCN1C=NC=C1C=O | [4] |

| InChI Key | CZNHVLOXIAQFJC-UHFFFAOYSA-N | [4] |

Physicochemical Properties: A Data-Driven Analysis

Experimental data on the physical properties of 1-propyl-1H-imidazole-5-carbaldehyde are scarce in peer-reviewed literature. Therefore, we present a combination of computationally predicted data and comparative analysis with structurally similar compounds. These predictions provide valuable estimates for designing experimental conditions, such as solvent selection and purification methods.

| Property | Predicted Value | Notes and Comparative Context |

| Physical State | Solid or Liquid | The closely related 1-ethyl-1H-imidazole-5-carbaldehyde is a solid. However, the 2-carbaldehyde isomer is often described as a liquid or oil.[6][7] The addition of a propyl group may result in a low-melting solid or a viscous liquid at room temperature. |

| Boiling Point | ~270-290 °C (at 760 Torr) | This is an estimation. The predicted boiling point for the 2-carbaldehyde isomer is 269.4±23.0 °C.[6][7] Positional isomers often have similar boiling points. |

| Melting Point | Not Available | The analogous 1-methyl-1H-imidazole-5-carbaldehyde has a reported melting point of 52.0 to 56.0 °C.[8] It is reasonable to expect a similar or slightly lower melting point for the propyl derivative. |

| Density | ~1.05 ± 0.1 g/cm³ | Predicted density for the 2-carbaldehyde isomer is 1.07±0.1 g/cm³.[6][7] |

| Solubility | Soluble in organic solvents | The N-propyl group enhances lipophilicity. Expected to be soluble in solvents like DMSO, methanol, ethanol, and chlorinated solvents. The related compound 1H-Imidazole-5-carboxaldehyde shows high solubility in DMSO (≥ 200 mg/mL). |

| XlogP | 0.6 | This predicted value indicates a moderate degree of lipophilicity, suggesting reasonable solubility in both polar organic solvents and, to a lesser extent, non-polar environments.[4] |

Analytical Characterization Profile (Hypothetical)

For any novel compound, rigorous analytical characterization is non-negotiable to confirm its identity and purity. While experimental spectra for 1-propyl-1H-imidazole-5-carbaldehyde are not publicly available, an experienced chemist can predict the expected spectral features with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

A singlet for the aldehyde proton (-CHO ) between δ 9.5-10.5 ppm.

-

Two singlets or narrow doublets for the imidazole ring protons (H-2 and H-4 ) between δ 7.5-8.5 ppm.

-

A triplet for the N-CH₂ protons of the propyl group around δ 4.0-4.5 ppm.

-

A sextet for the -CH₂- protons of the propyl group around δ 1.7-2.0 ppm.

-

A triplet for the terminal -CH₃ protons of the propyl group around δ 0.9-1.1 ppm.

-

-

¹³C NMR: The carbon spectrum would confirm the carbon framework. Expected signals include:

-

The aldehyde carbonyl carbon (C=O ) between δ 180-190 ppm.

-

Three distinct signals for the imidazole ring carbons (C-2, C-4, C-5 ) between δ 120-150 ppm.

-

Three signals for the propyl group carbons between δ 10-50 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would provide clear evidence of the key functional groups.

-

A strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

-

Absorption bands in the 1500-1600 cm⁻¹ region for the C=N and C=C stretching vibrations of the imidazole ring.

-

Bands in the 2900-3000 cm⁻¹ region for the C-H stretching of the propyl group and a weaker band around 2720-2820 cm⁻¹ characteristic of the aldehyde C-H stretch.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Molecular Ion (M⁺): A peak at m/z 138.0793 corresponding to the molecular formula C₇H₁₀N₂O.

-

Common Adducts: In electrospray ionization (ESI), prominent peaks would be expected for the protonated molecule [M+H]⁺ at m/z 139.0866 and the sodium adduct [M+Na]⁺ at m/z 161.0685.[4]

Caption: Step-by-step workflow for the proposed Vilsmeier-Haack synthesis.

Detailed Methodology

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the internal temperature below 10°C.

-

Reaction Initiation: After the addition is complete, stir the resulting solution at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-propyl-1H-imidazole (1.0 equiv.) in a minimal amount of DMF or an appropriate solvent and add it dropwise to the reaction mixture.

-

Reaction Progression: Once the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 using a saturated solution of sodium hydroxide or potassium carbonate.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified using silica gel column chromatography to yield the pure 1-propyl-1H-imidazole-5-carbaldehyde.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-propyl-1H-imidazole-5-carbaldehyde is not available, the hazard profile can be inferred from its functional groups and data from close isomers like 1-propyl-1H-imidazole-2-carbaldehyde. [5]

-

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed. [5] * H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5] * H335: May cause respiratory irritation. [5]* Precautionary Measures:

-